- Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same, Japan, , ,
Cas no 927-49-1 (6-Undecanone)

6-Undecanone structure
商品名:6-Undecanone
6-Undecanone 化学的及び物理的性質
名前と識別子
-
- Undecan-6-one
- Di-n-amyl ketone~Di-n-pentyl ketone
- Undecanone
- dipentyl ketone
- 6-Undecanone (Diamylketone)
- Di-n-amyl ketone
- 6-Hendecanon
- 6-Oxoundecane
- 6-Undecanon
- Amyl ketone
- Diamylketon
- Pentyl ketone
- 6-Undecanone
- CAPRONE
- diamyl ketone
- dipentylformal
- FEMA 4022
- n-caprone
- Ketones, C11
- 6undecanone
- (C11) Ketones
- Undecanone-(6)
- 8JMD3E1SOO
- ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- Diamylketone
- undecan-6-one, 6-undecanone
- 6-Undecanone, analytical standard
- OR7146
- LMFA12000062
-
- MDL: MFCD00009516
- インチ: 1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
- InChIKey: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCC)CCCCC
- BRN: 1749440
計算された属性
- せいみつぶんしりょう: 170.16700
- どういたいしつりょう: 170.167065321 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 8
- 複雑さ: 95.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- ぶんしりょう: 170.29
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: 無色から淡黄色の液体
- 密度みつど: 0.831 g/mL at 25 °C(lit.)
- ゆうかいてん: 14.6 °C (lit.)
- ふってん: 228 °C(lit.)
- フラッシュポイント: 華氏温度:190.4°f
摂氏度:88°c - 屈折率: n20/D 1.4270(lit.)
- ようかいど: 2.94e-04 M
- PSA: 17.07000
- LogP: 3.71610
- 屈折率: 1.424-1.430
- ようかいせい: 未確定
- FEMA: 4022 | 6-UNDECANONE
- じょうきあつ: 0.05 mmHg
6-Undecanone セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: R 23/25:吸入と意外な嚥下には毒がある。
- セキュリティの説明: S24/25
- RTECS番号:YQ2828000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R23/25
- 包装等級:I; II; III
- 危険レベル:Comb liq.
- 包装グループ:III
6-Undecanone 税関データ
- 税関コード:2914190090
- 税関データ:
中国税関コード:
2914190090概要:
2914190090他の酸素含有基を含まない無環ケトン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914190090他の酸素官能基を有さない無環ケトン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
6-Undecanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | U0043-25ml |
6-Undecanone |
927-49-1 | 98.0%(GC) | 25ml |
¥320.0 | 2022-06-10 | |
eNovation Chemicals LLC | D634841-100g |
6-Undecanone |
927-49-1 | 97% | 100g |
$400 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U44800-25ml |
6-Undecanone |
927-49-1 | 98% | 25ml |
¥148.0 | 2023-09-06 | |
TRC | U788813-10g |
6-Undecanone |
927-49-1 | 10g |
$ 65.00 | 2022-06-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 136999-25G |
6-Undecanone |
927-49-1 | 25g |
¥3061.86 | 2023-12-10 | ||
Apollo Scientific | OR7146-5g |
Undecan-6-one |
927-49-1 | 98% | 5g |
£15.00 | 2025-03-21 | |
TRC | U788813-50g |
6-Undecanone |
927-49-1 | 50g |
$ 115.00 | 2022-06-02 | ||
Apollo Scientific | OR7146-25g |
Undecan-6-one |
927-49-1 | 98% | 25g |
£17.00 | 2025-03-21 | |
City Chemical | U197-25GM |
6-Undecanone |
927-49-1 | MP14-15deg | 25gm |
$35.57 | 2023-09-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | U0043-25ML |
6-Undecanone |
927-49-1 | >98.0%(GC) | 25ml |
¥50.00 | 2024-04-15 |
6-Undecanone 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… , Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ; 6 h, 130 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 - 698 K
リファレンス
- Catalytic ketonization over oxide catalysts. Part IX. Single step synthesis of aliphatic saturated and unsaturated C11 - C13 ketones from carboxylic acidsPolish Journal of Chemistry, 2004, 78(2), 299-302,
合成方法 3
合成方法 4
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Ethanol ; rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate , Water ; rt
リファレンス
- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxideGreen Chemistry, 2022, 24(10), 4041-4049,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Manganese oxide (MnO2) , Alumina ; 673 K
リファレンス
- Catalytic ketonization over oxide catalystsApplied Catalysis, 2007, 323, 77-85,
合成方法 7
はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Toluene ; 40 h, 120 °C
リファレンス
- α-Alkylation of Ketones by Trialkylamines under Heterogeneous Pd/C CatalysisOrganometallics, 2014, 33(7), 1890-1892,
合成方法 8
はんのうじょうけん
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) , 2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ; 18 h, reflux
リファレンス
- Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of AlcoholsACS Applied Nano Materials, 2020, 3(3), 2527-2535,
合成方法 9
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: TPAP Solvents: Toluene
リファレンス
- Preparation of aldehydes or ketones from alcohols using oxygen in the presence of catalytic tetraalkylammonium ruthenium species., United Kingdom, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
リファレンス
- Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation TechniquesJournal of Combinatorial Chemistry, 2002, 4(2), 112-119,
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Reagents: 4-Nitrophthalonitrile Solvents: Acetonitrile , Water ; 48 h
リファレンス
- Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenesChemRxiv, 2023, 1, 1-13,
合成方法 13
はんのうじょうけん
1.1 Reagents: 4-[(Aminocarbonyl)amino]-2,2,6,6-tetramethyl-1-piperidinyloxy (silica supported) Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 0 °C; 12 h, 0 °C
リファレンス
- The oxidation of alcohols in N-Oxyl-immobilized silica gel/aqueous NaOCl disperse systems. A prominent access to a column-flow systemBulletin of the Chemical Society of Japan, 2004, 77(9), 1745-1755,
合成方法 14
はんのうじょうけん
1.1 Reagents: Silver nitrate Solvents: Acetonitrile , Water
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
リファレンス
- Nonacidic and highly chemoselective protection of the carbonyl function. 3-Methylbenzothiazolines as a base- and acid-resistant protected form for the carbonyl groupsBulletin of the Chemical Society of Japan, 1989, 62(4), 1215-25,
合成方法 15
はんのうじょうけん
1.1 Reagents: Sulfuric acid , Sodium dichromate
リファレンス
- The reaction of (phenyldimethylsilyl)dichloromethyllithium with organoboranes. A synthesis of α-hydroxyorganosilanes and ketonesSynthetic Communications, 1980, 10(11), 813-19,
合成方法 16
はんのうじょうけん
1.1 Catalysts: 2,4,6-Tris(1-methylethyl)benzenethiol , Iridium(1+), [5,5′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-difluor… , Phosphonium, tetrabutyl-, diphenyl phosphate (1:1) Solvents: (Trifluoromethyl)benzene ; 24 h, rt
リファレンス
- A Redox Strategy for Light-Driven, Out-of-Equilibrium Isomerizations and Application to Catalytic C-C Bond Cleavage ReactionsJournal of the American Chemical Society, 2019, 141(4), 1457-1462,
合成方法 17
はんのうじょうけん
1.1 Reagents: Isopropanol , Oxygen Catalysts: Bis[ethyl 2-(formyl-κO)-3-(oxo-κO)butanoato]cobalt
リファレンス
- Preparation of ketones, Japan, , ,
合成方法 18
はんのうじょうけん
1.1 Catalysts: Benzophenone , Sodium tert-butoxide Solvents: Toluene ; 18 h, 110 °C
リファレンス
- Efficient and eco-compatible transition metal-free Oppenauer-type oxidation of alcoholsCatalysis Communications, 2014, 47, 58-62,
合成方法 19
合成方法 20
6-Undecanone Raw materials
- Benzothiazole,2,3-dihydro-3-methyl-2,2-dipentyl-
- Undecane, 6,6-dimethoxy-
- Hexyl hexanoate
- Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-
- bromopentylmagnesium
- 6-Undecanol
- 1-Butanol
- 1,3-DITHIANE, 2,2-DIPENTYL-
- 1,3-Dioxolane, 2,2-dipentyl-
- 6-(Dimethylphenylsilyl)-6-undecanol
- 6-Undecanone, O-methyloxime
6-Undecanone Preparation Products
6-Undecanone 関連文献
-
1. 811. Molecular polarisability: the dipole moments, polarisations, and molar Kerr constants of ten aliphatic ketones as solutes in carbon tetrachlorideM. Aroney,D. Izsak,R. J. W. Le Fèvre J. Chem. Soc. 1961 4148
-
Christopher J. Hammond,John R. Lindsay Smith,Eiji Nagatomi,Moray S. Stark,David J. Waddington New J. Chem. 2006 30 741
-
Yvonne K. Booth,William Kitching,James J. De Voss Nat. Prod. Rep. 2009 26 490
-
Elnaz Jamalzade,Koorosh Kashkooli,Liam Griffin,G. Peter van Walsum,Thomas J. Schwartz React. Chem. Eng. 2021 6 845
-
Pablo Doménech,Ivan Pogrebnyakov,Alex T. Nielsen,Anders Riisager Green Chem. 2022 24 3461
927-49-1 (6-Undecanone) 関連製品
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- 1002328-44-0(3-{4-3-(trifluoromethyl)-3H-diazirin-3-ylphenyl}propanoic acid)
- 2648998-94-9(1-Fluoro-4-(3-isocyanatobutan-2-yl)benzene)
- 926264-79-1(4-Amino-N-cyclohexylpiperidine-1-carboxamide)
- 1007387-12-3(6-BROMO-4H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID)
- 136098-03-8(Heparin disaccharide III-S trisodium salt)
- 1396852-00-8(N-(pyridin-3-yl)methyl-2-4-(trifluoromethoxy)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:927-49-1)6-Undecanone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:927-49-1)6-Undecanone

清らかである:99%/99%
はかる:500g/1kg
価格 ($):158.0/268.0